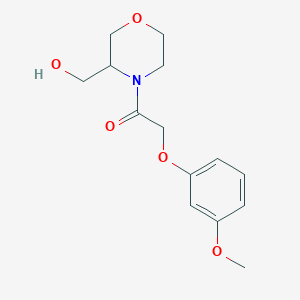

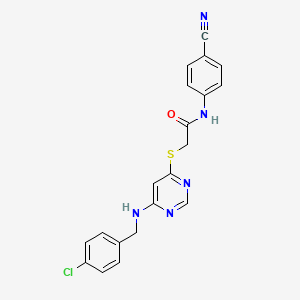

![molecular formula C16H16ClNO3S B2973827 Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 544450-68-2](/img/structure/B2973827.png)

Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de COR659 implica varios pasos, comenzando con la preparación del anillo de tiofeno. El intermedio clave, 2-acilaminotiofeno, se sintetiza a través de una serie de reacciones que involucran la acilación de derivados de tiofeno. El paso final involucra la esterificación del grupo carboxilato para formar el éster metílico .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para COR659 no están ampliamente documentados, la síntesis típicamente involucra técnicas estándar de síntesis orgánica, incluyendo acilación, esterificación y pasos de purificación. El compuesto generalmente se sintetiza en un entorno de laboratorio y se escala para la producción industrial según sea necesario .

Análisis De Reacciones Químicas

Tipos de Reacciones

COR659 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo metilo en la posición C-5 del anillo de tiofeno puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo de la porción carboxamida.

Sustitución: El átomo de cloro en el anillo de fenilo puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.

Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse para reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de COR659. Estos derivados pueden tener diferentes propiedades farmacológicas y estabilidad metabólica .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto de herramienta para estudiar la modulación de los receptores GABA B.

Biología: Investigado por sus efectos en los sistemas de neurotransmisores y el comportamiento en modelos animales.

Medicina: Agente terapéutico potencial para el tratamiento del trastorno por consumo de alcohol y otras conductas adictivas

Industria: Podría desarrollarse como un producto farmacéutico para uso clínico

Mecanismo De Acción

COR659 ejerce sus efectos a través de un mecanismo dual:

Modulación Alostérica Positiva del Receptor GABA B: COR659 mejora la actividad del receptor GABA B, lo que lleva a un aumento de la neurotransmisión inhibitoria.

Antagonismo o Agonismo Inverso en el Receptor Cannabinoide CB1: Esta acción contribuye a sus efectos en la reducción de la autoadministración de alcohol y chocolate

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de COR659

COR659 es único debido a su mecanismo de acción dual, que ataca tanto los receptores GABA B como los cannabinoides CB1. Esta acción dual lo hace más eficaz en la reducción de las conductas adictivas en comparación con otros compuestos que solo atacan un receptor .

Propiedades

IUPAC Name |

methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFLALGGEYRGTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

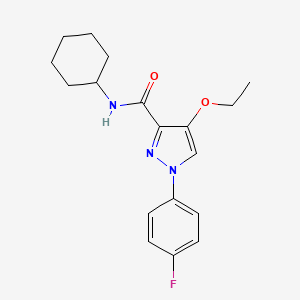

![N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2973744.png)

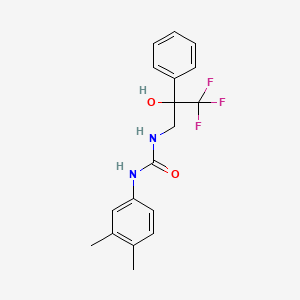

![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)

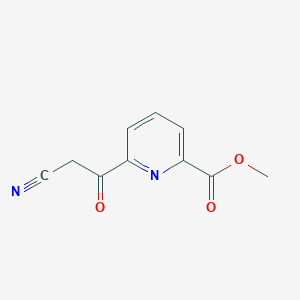

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2973746.png)

![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)

![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)